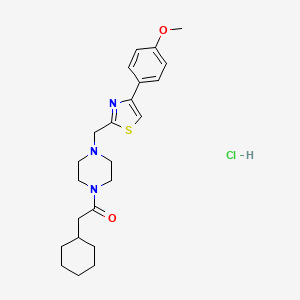

![molecular formula C19H22ClN3O3S B2845115 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-bis(2-methoxyethyl)acetamide CAS No. 897458-03-6](/img/structure/B2845115.png)

2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-bis(2-methoxyethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-bis(2-methoxyethyl)acetamide” is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazole derivatives have attracted much attention due to their wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .

Synthesis Analysis

A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide . The synthesis of these compounds was part of a broader effort to design and develop novel molecules to treat cancer .Molecular Structure Analysis

The molecular structure of this compound is part of the imidazo[2,1-b]thiazole class of compounds . These compounds are characterized by a fused heterocyclic structure that includes an imidazole ring and a thiazole ring .科学的研究の応用

Anticonvulsant Activity

Research has identified certain imidazolyl- and thiazolyl- derivatives, including those structurally related to the specified compound, as potential anticonvulsants. These compounds have been synthesized and tested for their efficacy against seizures induced by maximal electroshock, with some showing promising activity (Aktürk et al., 2002).

Anticancer Properties

Novel compounds bearing imidazo[2,1-b]thiazole scaffolds have been designed, synthesized, and evaluated for their cytotoxicity against human cancer cell lines. Notably, some derivatives exhibited potential inhibitory effects against specific cancer cell lines, suggesting their promise as anticancer agents (Ding et al., 2012).

Antimicrobial Activity

A new class of bis-heterocyclic sulfamoyl acetamides, which includes chloro substituted thiazolyl imidazolylsulfamoyl acetamide derivatives, has been studied for antimicrobial activity. Certain compounds within this class have shown to be potential antimicrobial agents against strains like Pseudomonas aeruginosa and Penicillium chrysogenum, indicating their use in developing new antimicrobial therapies (Divya et al., 2015).

Cardiotonic Activity

The synthesis of 6-substituted imidazo[2,1-b]thiazoles with a lactam ring has been explored for cardiotonic activity. These studies have identified compounds with promising cardiotonic properties, which could lead to new treatments for heart conditions (Andreani et al., 1996).

Antifungal and Anti-inflammatory Activities

Acetamido pyrrolyl azoles/thiazoles/imidazoles have been synthesized and evaluated for their antifungal and anti-inflammatory activities. Some of these compounds exhibited significant antibacterial activity against specific pathogens and promising anti-inflammatory activity, showcasing their potential in treating infections and inflammation (Sowmya et al., 2017).

将来の方向性

作用機序

Target of Action

The primary target of this compound is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .

Mode of Action

The compound acts as an agonist to the CAR . It stimulates the nuclear translocation of CAR, which then binds to the promoter regions of its target genes and modulates their transcription .

Biochemical Pathways

The activation of CAR by the compound can affect various biochemical pathways. These include the metabolism of xenobiotics and the transport of drugs . The downstream effects of these changes can influence the body’s response to various drugs and chemicals.

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability

Result of Action

The activation of CAR by the compound can lead to changes in the expression of genes involved in drug metabolism and transport . This can alter the body’s response to various drugs and chemicals, potentially enhancing their efficacy or reducing their toxicity.

生化学分析

Cellular Effects

In cellular context, 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide may influence cell function by interacting with various cellular processes. For instance, it has been observed that similar compounds have shown significant growth inhibitions against various cancer cell lines .

Molecular Mechanism

It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O3S/c1-25-9-7-22(8-10-26-2)18(24)11-16-13-27-19-21-17(12-23(16)19)14-3-5-15(20)6-4-14/h3-6,12-13H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVYHFZPJAUKLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine](/img/structure/B2845034.png)

![1-(prop-2-yn-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}piperidine-2-carboxamide](/img/structure/B2845037.png)

![6-Methyl-3-phenyl-2-thioxo-1,2,3,5-tetrahydro-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2845038.png)

![N-(3-methoxypropyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2845039.png)

![(2S)-2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B2845041.png)

![tert-Butyl 5-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2845042.png)

![N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2845045.png)

![N-(4-methylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2845047.png)

![4-[[(Z)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2845048.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2845050.png)

![N-[2,2-bis(furan-2-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B2845052.png)

![3-Methylthiazolo[5,4-d]isoxazol-5-amine](/img/structure/B2845054.png)